SIRT-IN-2 vs. SIRT-IN-1: Comparative Pan-SIRT Inhibition Potency Across Isoforms
SIRT-IN-2 exhibits systematically higher inhibitory potency against all three sirtuin isoforms compared to its closest structural analog SIRT-IN-1 (compound 28), both derived from the same thieno[3,2-d]pyrimidine-6-carboxamide optimization series [1]. In identical enzymatic assay conditions, SIRT-IN-2 demonstrates a 3.75-fold improvement in SIRT1 inhibition, 2.5-fold improvement in SIRT2 inhibition, and 4.71-fold improvement in SIRT3 inhibition relative to SIRT-IN-1 [1].
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | SIRT1: 4 μM; SIRT2: 4 μM; SIRT3: 7 μM |
| Comparator Or Baseline | SIRT-IN-1 (compound 28): SIRT1: 15 μM; SIRT2: 10 μM; SIRT3: 33 μM |
| Quantified Difference | SIRT1: 3.75-fold more potent; SIRT2: 2.5-fold more potent; SIRT3: 4.71-fold more potent |
| Conditions | In vitro enzymatic deacetylase assay using recombinant SIRT1, SIRT2, and SIRT3 proteins with fluorogenic acetylated peptide substrate |
Why This Matters
Researchers requiring consistent pan-SIRT inhibition across all three isoforms benefit from SIRT-IN-2's higher absolute potency and more balanced inhibition profile, reducing the compound concentration needed to achieve comparable target engagement.
- [1] Disch JS, Evindar G, Chiu CH, Blum CA, Dai H, Jin L, Schuman E, Lind KE, Belyanskaya SL, Deng J, Coppo F, Aquilani L, Graybill TL, Cuozzo JW, Lavu S, Mao C, Vlasuk GP, Perni RB. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3. J Med Chem. 2013 May 9;56(9):3666-79. Table 3, compounds 28 and 31. View Source
